Superior Renoprotection in Hypertensive CKD Patients: eGFR and Albuminuria Improvement vs. Amlodipine
A 2020 systematic review and meta-analysis of eight clinical studies demonstrated that benidipine provides statistically superior renoprotection compared with amlodipine in hypertensive patients. The meta-analysis found no significant difference in blood pressure reduction between the two drugs, indicating that the renal benefits of benidipine are independent of antihypertensive efficacy [1].
| Evidence Dimension | Renal Function (eGFR and Urinary Albumin/Creatinine Ratio) |
|---|---|
| Target Compound Data | Benidipine: Mean difference (MD) in eGFR = +1.07 mL/min/1.73 m²; MD in urinary albumin/creatinine ratio = -43.41 mg/g |
| Comparator Or Baseline | Amlodipine (reference comparator in meta-analysis) |
| Quantified Difference | eGFR: MD = 1.07 (95% CI: 0.43 to 1.71), P = 0.001; Urinary albumin/creatinine ratio: MD = -43.41 (95% CI: -53.53 to -33.29), P < 0.00001 |
| Conditions | Meta-analysis of 8 clinical studies in hypertensive patients with chronic kidney disease (CKD); pooled data with 95% confidence intervals |
Why This Matters
For procurement in CKD-focused research or clinical development programs, benidipine's demonstrated superiority in preserving eGFR and reducing proteinuria at equivalent BP control provides a scientifically defensible basis for compound selection over amlodipine.
- [1] Sofy AA, Abdelsattar AT, Mohammed OM, Shareef MA, Alamodi AA, Nso N, et al. Amlodipine compared with benidipine in the management of hypertension: a systematic review and meta-analysis. High Blood Press Cardiovasc Prev. 2020;27(6):527-537. View Source
